

Reactivity and stability of 1,4-dichloro-2-methylbutane

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Compound of Interest

Compound Name: 1,4-Dichloro-2-methylbutane

Cat. No.: B3061187

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An In-Depth Technical Guide to the Reactivity and Stability of **1,4-Dichloro-2-Methylbutane**

Introduction

1,4-Dichloro-2-methylbutane (CAS No. 623-34-7) is a halogenated organic compound characterized by a butane backbone substituted with two chlorine atoms and a methyl group.^[1] Its molecular formula is C₅H₁₀Cl₂.^{[1][2][3][4]} As a synthetic intermediate, its value lies in the differential reactivity of its two chloro-substituents—one at a primary carbon and the other at a sterically influenced secondary carbon—and the presence of a chiral center. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the compound's physicochemical properties, reactivity, stability, and handling protocols, grounded in established chemical principles and extrapolated data from structurally related molecules.

Physicochemical and Structural Properties

1,4-Dichloro-2-methylbutane is a colorless to pale yellow liquid at room temperature.^[1] The core of its chemical personality stems from its structure: a primary alkyl chloride at the C4 position and a secondary alkyl chloride at the C1 position, adjacent to a chiral center at C2. This structural arrangement dictates the steric and electronic environment of each reaction site, offering opportunities for selective chemical transformations.

Table 1: Physicochemical Properties of **1,4-Dichloro-2-Methylbutane**

Property	Value	Source(s)
CAS Number	623-34-7	[1][2][3][4][5]
Molecular Formula	C5H10Cl2	[1][2][3][4]
Molecular Weight	141.04 g/mol	[2][3][5]
IUPAC Name	1,4-dichloro-2-methylbutane	[2]
SMILES	CC(CCCl)CCl	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	~149.59 °C (estimate)	[3]
Melting Point	~-75.05 °C (estimate)	[3]
Density	~1.10 g/cm ³	[3]
Octanol/Water Partition Coefficient (LogP)	~2.49 - 2.6	[3][6][7]

Synthesis and Spectroscopic Characterization

A common route to **1,4-dichloro-2-methylbutane** involves the free-radical chlorination of a precursor like (S)-1-chloro-2-methylbutane.[8][9] The causality for using light or a radical initiator in this synthesis is to generate highly reactive chlorine radicals (Cl•) from molecular chlorine (Cl₂), which can then abstract hydrogen atoms from the alkane backbone, leading to chlorination at various positions.

The reaction typically yields a mixture of products, including the desired **1,4-dichloro-2-methylbutane** and other isomers such as 1,2-dichloro-2-methylbutane.[8][9] The stereochemistry of the starting material is crucial; for instance, starting with an optically active precursor can yield an optically active product.[8][10]

Spectroscopic Data:

- Mass Spectrometry (MS): NIST provides mass spectrum data for this compound, which is essential for its identification in reaction mixtures.[2][4][11]

- Infrared (IR) Spectroscopy: IR spectra would be characterized by C-H stretching and bending frequencies and a prominent C-Cl stretching absorption.^[2]

Chemical Reactivity and Synthetic Utility

The synthetic utility of **1,4-dichloro-2-methylbutane** is predicated on the ability to selectively target one of the two C-Cl bonds. The primary chloride at C4 is generally more susceptible to SN2 reactions due to lower steric hindrance, while the secondary chloride at C1 is more sterically encumbered by the adjacent methyl group.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of this molecule's reactivity. The choice of nucleophile, solvent, and temperature allows for controlled functionalization.

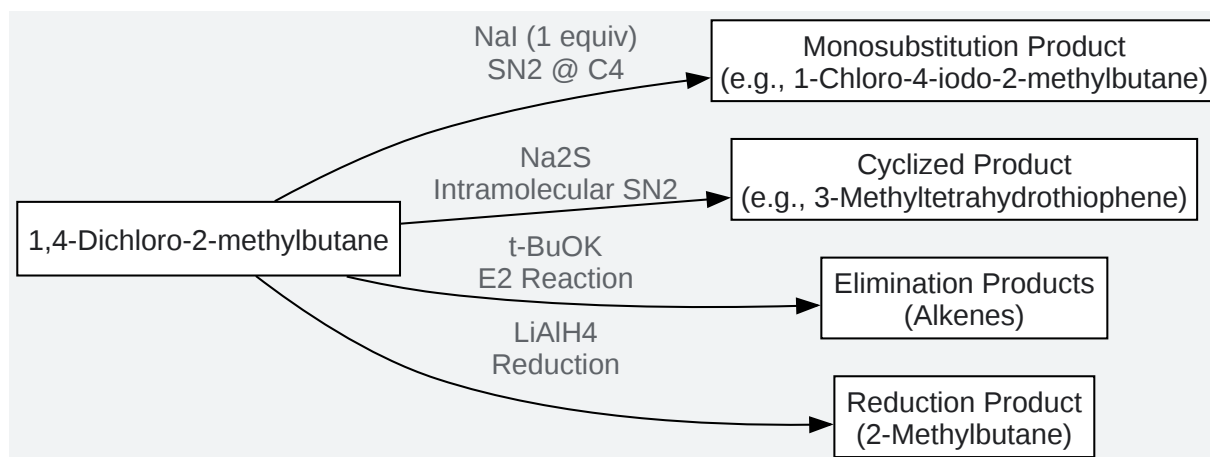
- Selective Monosubstitution: A classic example is the Finkelstein reaction. Using one equivalent of sodium iodide (NaI) in a polar aprotic solvent like acetone or DMF would preferentially replace the primary chloride at C4 with iodide.^[12] The resulting 1-chloro-4-iodo-2-methylbutane is a more activated intermediate, as iodide is an excellent leaving group.
- Intramolecular Cyclization: The 1,4-dihalo arrangement is ideal for forming five-membered rings. For example, reaction with sodium sulfide (Na₂S) would lead to the formation of 3-methyltetrahydrothiophene. This strategy is highly valuable in synthesizing heterocyclic scaffolds common in pharmaceuticals.

Elimination Reactions

Treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide, can induce elimination reactions (E2). Due to the two distinct chloride positions, a mixture of alkene products is possible. The use of a sterically hindered base would favor the formation of the less-substituted (Hofmann) alkene product.

Reduction

The chlorine atoms can be removed via reduction. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent would reduce both chlorides, yielding 2-methylbutane.^[12]



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Caption: Key synthetic transformations of **1,4-dichloro-2-methylbutane**.

Stability and Degradation Profile

Understanding the stability of **1,4-dichloro-2-methylbutane** is critical for its safe storage, handling, and for assessing its environmental impact.

Thermal Stability

Like many chlorinated hydrocarbons, **1,4-dichloro-2-methylbutane** is susceptible to thermal decomposition.^[13] When heated to decomposition, it can emit toxic and corrosive fumes, including hydrogen chloride (HCl).^{[14][15]} Therefore, high-temperature applications should be approached with caution and appropriate safety measures.

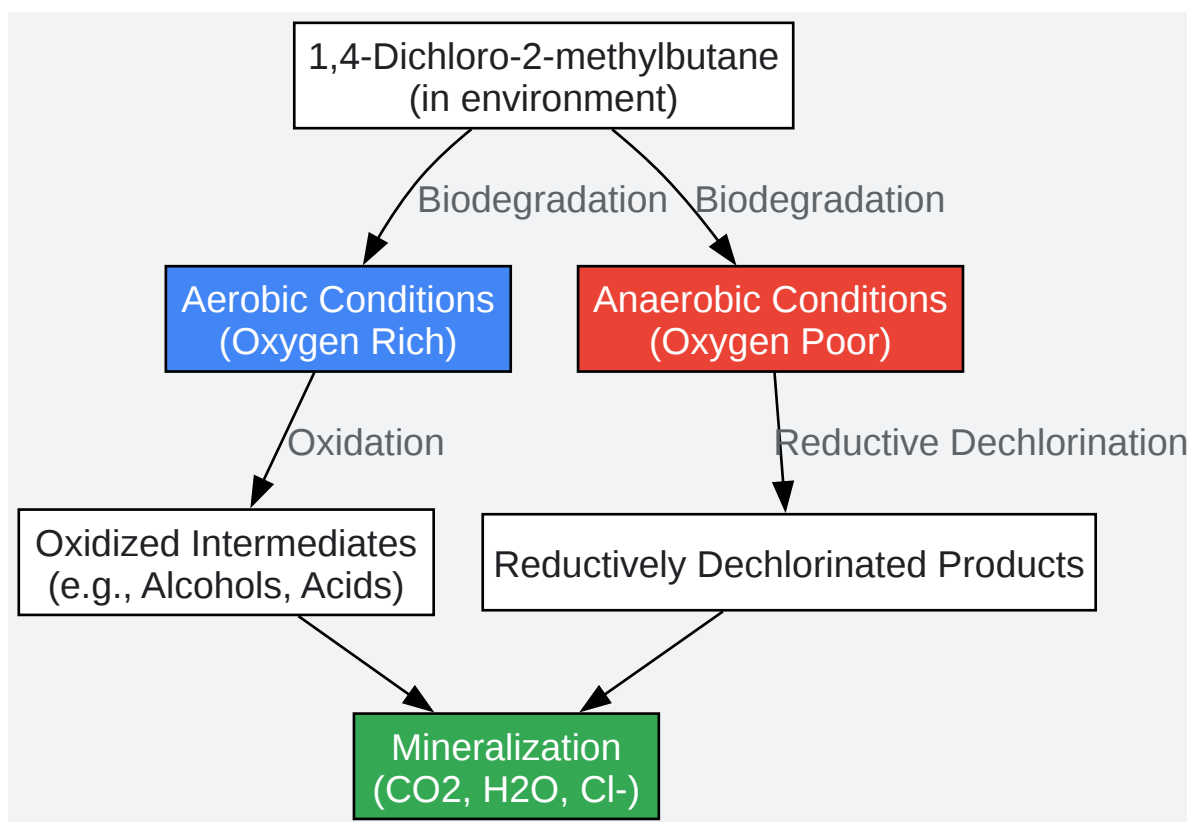
Chemical Stability and Incompatibilities

The compound should be stored away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.^[13] It is generally stable under anhydrous conditions but may be susceptible to slow hydrolysis in the presence of water, particularly at elevated temperatures.

Environmental Fate and Postulated Degradation Pathways

Chlorinated hydrocarbons are often classified as environmental pollutants due to their potential toxicity and persistence.^[1] While specific degradation studies on **1,4-dichloro-2-methylbutane** are not widely available, its environmental fate can be predicted based on related compounds.

- **Aerobic Degradation:** In an oxygen-rich environment, microbial degradation would likely proceed via oxidative pathways. This could involve hydroxylation of the carbon backbone, followed by further oxidation and eventual cleavage of the carbon chain.^[16]
- **Anaerobic Degradation:** Under anaerobic conditions, the primary degradation mechanism is expected to be reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms.^{[16][17][18]}
- **Abiotic Degradation:** In the atmosphere or surface waters, indirect photodegradation initiated by hydroxyl radicals is a possible degradation route.^[19]



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Caption: Postulated environmental degradation pathways.

Experimental Protocols

Protocol 5.1: General Handling and Storage

This protocol ensures a self-validating system of safety for laboratory personnel.

- Engineering Controls: All handling of **1,4-dichloro-2-methylbutane** must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[20]
- Dispensing: Use non-sparking tools and ground/bond containers during transfer to prevent static discharge, as the compound may be flammable.[13]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep it away from heat, sparks, open flames, and direct sunlight.[13] Ensure it is stored separately from incompatible materials like strong oxidizing agents.[13]
- Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Ensure the area is well-ventilated.

Protocol 5.2: Monitoring a Substitution Reaction via Thin-Layer Chromatography (TLC)

This workflow provides a rapid, field-proven method to assess reaction progress.

- Plate Preparation: Obtain a silica gel TLC plate. Lightly draw a baseline with a pencil approximately 1 cm from the bottom.
- Spotting:

- Dissolve a small amount of the starting material (**1,4-dichloro-2-methylbutane**) in a volatile solvent (e.g., ethyl acetate) to create a reference spot.
- Using a capillary tube, carefully take a small aliquot from the ongoing reaction mixture.
- Spot the starting material and the reaction mixture side-by-side on the baseline. A co-spot (spotting both samples on the same point) is also recommended for better comparison.
- Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The eluent level must be below the baseline. Cover the chamber and allow the solvent to travel up the plate.
- Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining with a developing agent like potassium permanganate.
- Analysis: The starting material and the product will likely have different retention factors (R_f values). The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. This allows for a qualitative, real-time decision on whether to continue, heat, or quench the reaction.

Safety and Hazard Assessment

Based on data for structurally similar chlorinated alkanes, **1,4-dichloro-2-methylbutane** should be treated as a hazardous substance. It is likely a flammable liquid and vapor.^[20] It is expected to cause skin and eye irritation, and may cause respiratory irritation upon inhalation.^[20] As with all chemicals, the specific Safety Data Sheet (SDS) must be consulted before use for detailed and authoritative hazard information.^[1]

Conclusion

1,4-Dichloro-2-methylbutane is a versatile synthetic intermediate whose reactivity is governed by the interplay of steric and electronic effects at its two distinct chloride positions. Its utility in constructing complex molecules, particularly five-membered heterocycles, makes it a valuable tool for chemists in research and development. However, its stability profile, particularly its thermal lability and potential for environmental persistence, necessitates careful handling and

disposal protocols. A thorough understanding of these characteristics is paramount for its effective and safe application in the laboratory and beyond.

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